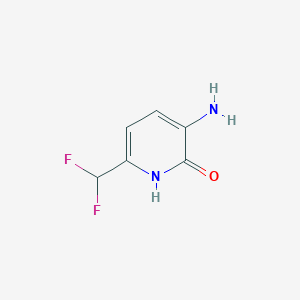

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

3-amino-6-(difluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-2-1-3(9)6(11)10-4/h1-2,5H,9H2,(H,10,11) |

InChI Key |

OCDABSPEOSFAOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-6-chloropyridazine with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one can be synthesized through several methods, often involving difluoromethylation processes. The difluoromethyl group is known to enhance the biological activity of compounds due to its influence on lipophilicity and metabolic stability. Recent advancements in synthetic methodologies have made it easier to incorporate this functional group into pyridine derivatives, which are critical in drug development.

Table 1: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Difluoromethylation | Involves the introduction of a difluoromethyl group into pyridine derivatives using reagents like difluoromethyl sulfone. | Varies (typically 30-70%) |

| Nucleophilic substitution | Utilizes nucleophiles to substitute halogen atoms in pyridine rings. | High yields reported (up to 90%) |

| One-pot reactions | Combines multiple steps into one reaction vessel to improve efficiency. | Moderate yields (50-80%) |

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly as an anti-inflammatory and neuroprotective agent. Studies have shown that derivatives of this compound can inhibit glial activation, which is implicated in neurodegenerative diseases.

Case Study: Anti-inflammatory Properties

A derivative of this compound was found to selectively inhibit the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) from activated glial cells without affecting their beneficial functions . This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Pharmaceutical Applications

The compound's unique structure allows it to serve as a versatile building block for developing new pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for further research in drug formulation.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Neurodegenerative Diseases | Potential treatment for Alzheimer's and other neuroinflammatory conditions. |

| Antimicrobial Agents | Investigated for efficacy against various bacterial strains due to its structural properties. |

| Anticancer Research | Preliminary studies suggest activity against certain cancer cell lines, warranting further investigation. |

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Amino Group (NH₂): The amino group at C3 in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like HIV-1 RT.

- Hydroxy and Methyl Groups : In 4-Hydroxy-6-methylpyridin-2(1H)-one, the hydroxyl group enhances solubility, while the methyl group contributes to steric stabilization .

Research Findings and Implications

- Metabolic Stability: Fluorine substituents, particularly CF₂H, reduce cytochrome P450-mediated metabolism, extending the half-life of the target compound compared to non-fluorinated pyridinones .

- Synergistic Effects: Combining pyridinones with nucleoside RT inhibitors (e.g., AZT) may yield synergistic antiviral effects, as observed with other non-nucleoside inhibitors .

- Resistance Profile: Mutations in HIV-1 RT (e.g., K103N) often confer resistance to first-generation pyridinones, but the target compound’s unique substitution pattern may mitigate this issue .

Biological Activity

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with significant biological activity, attributed to its unique structural features and ability to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H6F2N2O. The compound features a pyridine ring substituted with an amino group and a difluoromethyl group. The difluoromethyl substitution enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, thereby modulating their activity. This inhibition can lead to significant pharmacological effects, including anti-inflammatory and antimicrobial activities.

- Receptor Modulation : The difluoromethyl group enhances binding affinity to various receptors, potentially altering signaling pathways involved in disease processes.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes some key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Exhibits activity against bacterial strains | |

| Enzyme inhibition | Modulates enzyme activity related to metabolism |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of pyridine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including:

- Formation of the pyridine ring.

- Introduction of the amino group.

- Addition of the difluoromethyl group.

These synthetic pathways are crucial for obtaining compounds with desired biological activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its difluoromethyl substitution, which significantly impacts its chemical behavior compared to structurally similar compounds. The following table illustrates some comparisons:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 3-Amino-6-methylpyridin-2(1H)-one | Contains a methyl group | Different lipophilicity and biological activity |

| 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one | Contains a trifluoromethyl group | Distinct chemical properties |

| 4-Amino-3-(difluoromethyl)pyridin-2(1H)-one | Substituted at position 4 | Altered binding affinities |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one and its derivatives?

- Answer : The compound is typically synthesized via multi-step routes involving halogenation, cyclization, and functional group modifications. For example, describes a stepwise approach where a pyridin-2(1H)-one core is functionalized at the 3-position with an amino group and the 6-position with a difluoromethyl substituent. Key steps include:

Halogenation : Introduction of reactive groups (e.g., bromine or chlorine) at specific positions to enable subsequent substitutions.

Cyclization : Formation of the pyridinone ring using precursors like 2-chloro-4-fluoronicotinic acid ( ).

Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic coupling.

- Critical Parameters : Solvent choice (e.g., DMF for polar reactions), temperature control (to avoid side reactions), and protecting group strategies (e.g., tert-butoxycarbonyl for amines) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peaks matching C₆H₇F₂N₂O).

- HPLC : To assess purity (>95% by reverse-phase chromatography).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives ( ).

Q. What preliminary biological activities have been reported for pyridin-2(1H)-one derivatives?

- Answer : Pyridin-2(1H)-one scaffolds exhibit broad bioactivity:

- Antiviral Activity : Derivatives like L-697,593 ( ) inhibit HIV-1 reverse transcriptase by binding to the non-nucleoside inhibitor pocket.

- Enzyme Inhibition : highlights derivatives as mutant isocitrate dehydrogenase (IDH) inhibitors, relevant in cancer research.

- DPP-4 Inhibition : Analogues with oxadiazole-pyrrolidine motifs () modulate glucose metabolism.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Answer : Key SAR insights include:

- C-3 Substitution : Amino groups enhance hydrogen bonding with target enzymes (e.g., HIV-1 RT). Bulky substituents here reduce activity.

- C-6 Modification : Difluoromethyl groups improve metabolic stability compared to trifluoromethyl analogs ( ).

- Rigidification : Integrating tricyclic cores ( ) improves binding affinity by reducing conformational flexibility.

Q. What computational strategies are employed to predict the binding modes of pyridin-2(1H)-one derivatives?

- Answer :

Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with HIV-1 RT or IDH1 R132H mutant).

Molecular Dynamics (MD) : Simulations (100+ ns) assess stability of ligand-protein complexes ( ).

QSAR Models : Machine learning algorithms correlate substituent electronic properties (e.g., Hammett constants) with activity.

- Limitations : False positives may arise from incomplete solvent models or rigid receptor approximations .

Q. How can researchers resolve contradictions in reported synthetic yields for pyridin-2(1H)-one derivatives?

- Answer : Discrepancies often stem from:

- Reagent Purity : Trace moisture in DMF ( ) can deactivate catalysts like Pd(PPh₃)₄.

- Reaction Monitoring : Real-time LC-MS tracking identifies intermediates (e.g., imine formation in ).

- Scale Effects : Microwave-assisted synthesis ( ) improves reproducibility at small scales but may fail in batch reactors.

Q. What strategies enhance the solubility and bioavailability of this compound in preclinical studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.